Superior Antibacterial Potency Against Streptococcus pyogenes: MIC Comparison vs. Amoxyclav and Curcumin
Di-O-glycinoylcurcumin demonstrates significantly higher antibacterial potency against Streptococcus pyogenes compared to both the clinical antibiotic Amoxyclav and the parent compound curcumin. The MIC of the glycine conjugate was determined to be 1.88 µmol/mL, representing a 3.7-fold improvement over Amoxyclav (MIC = 7 µmol/mL) and an 8-fold improvement over curcumin (MIC = 15 µmol/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Streptococcus pyogenes |
|---|---|
| Target Compound Data | 1.88 µmol/mL |
| Comparator Or Baseline | Amoxyclav: 7 µmol/mL; Curcumin: 15 µmol/mL |
| Quantified Difference | 3.7× more potent than Amoxyclav; 8× more potent than curcumin |
| Conditions | In vitro broth microdilution assay, Mueller-Hinton medium, triplicate determinations with at least two repetitions |
Why This Matters
For researchers screening curcumin derivatives for antibacterial applications, this quantitative MIC advantage identifies Di-O-glycinoylcurcumin Dihydrochloride as the only conjugate in the study to outperform a marketed antibiotic, justifying its selection over curcumin or other amino acid conjugates for further development.
- [1] Kumar S, Narain U, Tripathi S, Misra K. Syntheses of curcumin bioconjugates and study of their antibacterial activities against β-lactamase-producing microorganisms. Bioconjugate Chemistry. 2001;12(4):464-469. doi:10.1021/bc0000482 View Source
